ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.08644947 g/mol and the complexity rating of the compound is 799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential pharmacological applications. This article explores its biological activities, synthesis, and mechanisms of action based on current literature.
- Chemical Formula : C₁₈H₁₈N₄O₅S
- Molecular Weight : 402.43 g/mol
- CAS Number : 1018007-28-7
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism has been observed in various thiazolo-pyrimidine derivatives that target cancer cell proliferation.
-
Case Studies :
- A study involving thiazolo-pyrimidine derivatives showed promising results against breast and prostate cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .
- Another research highlighted the compound's ability to inhibit the growth of leukemia cells by disrupting mitochondrial functions and increasing reactive oxygen species (ROS) levels .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- In vitro Studies : this compound has been tested against various bacterial strains and fungi. Results indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | Breast Cancer Cell Lines | 10 - 30 | Induction of apoptosis via caspase activation |
Prostate Cancer Cell Lines | 15 - 25 | Modulation of Bcl-2 proteins | |
Antimicrobial | Staphylococcus aureus | 20 | Disruption of cell membrane |
Bacillus cereus | 25 | Interference with metabolic pathways |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and pyrimidine precursors. Key steps include:
- Formation of Thiazole Ring : Utilizing thioketones and appropriate amines.
- Pyrimidine Synthesis : Employing cyclization reactions that incorporate methoxyphenyl groups.
Properties
IUPAC Name |
ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-4-28-21(26)18-13(2)23-22-24(19(18)14-7-9-15(27-3)10-8-14)20(25)17(30-22)12-16-6-5-11-29-16/h5-12,19H,4H2,1-3H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDNSYRSCINTMS-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=CS4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=CS4)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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